molecular formula C22H30N2O2 B1384973 N-(3-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide CAS No. 1020722-83-1

N-(3-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide

Cat. No.: B1384973
CAS No.: 1020722-83-1
M. Wt: 354.5 g/mol
InChI Key: INPSCMKGGIYSKO-UHFFFAOYSA-N
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Description

Overview of N-(3-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide

This compound is a synthetic organic compound that belongs to the phenoxyacetamide family of chemicals. The compound is characterized by its molecular formula C22H30N2O2 and a molecular weight of 354.49 daltons, representing a complex structure that incorporates multiple functional groups of significant chemical importance. The chemical structure features a central acetamide linkage connecting an aminophenyl moiety to a heavily substituted phenoxy group, with two tert-butyl substituents positioned at the 2 and 4 positions of the phenoxy ring. This particular substitution pattern contributes to the compound's unique chemical properties and potential biological activities.

The compound is identified by the Chemical Abstracts Service registry number 1020722-83-1, which provides a unique identifier for this specific molecular entity in chemical databases and literature. The presence of the amino group on the phenyl ring provides a reactive site for further chemical modifications, making this compound particularly valuable as an intermediate in organic synthesis and pharmaceutical development. The two tert-butyl groups contribute significant steric bulk to the molecule, which can influence both its chemical reactivity and biological interactions. These structural features collectively define the compound's chemical behavior and determine its utility in various research applications.

The compound's classification within the broader category of phenoxyacetamide derivatives places it among a group of chemicals known for their diverse biological activities and synthetic utility. Research has demonstrated that compounds within this class exhibit various pharmacological properties, including cytotoxic effects against cancer cell lines and potential applications in drug development. The specific substitution pattern of this compound distinguishes it from other members of this chemical family and contributes to its unique profile of properties and potential applications.

Historical Context and Discovery

The development of this compound is rooted in the broader historical evolution of phenoxyacetamide chemistry, which has been an active area of research for several decades. The synthesis of phenoxyacetic acid derivatives can be traced back to fundamental reactions involving phenols and chloroacetic acid compounds, with early synthetic approaches utilizing sodium hydroxide solutions to deprotonate phenol groups and facilitate nucleophilic attack on alpha-carbon atoms of chloroacetic acid. These foundational synthetic methodologies established the groundwork for the development of more complex phenoxyacetamide structures, including compounds with multiple substituents and specialized functional groups.

The evolution of synthetic strategies for phenoxyacetamide compounds has been marked by significant advances in coupling methodologies and reaction optimization. Research groups have developed various approaches to synthesize substituted phenoxyacetamides, including microwave-assisted synthesis and the use of specialized coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate and lutidine in dry dichloromethane. These methodological advances have enabled the preparation of increasingly complex structures, including compounds with multiple tert-butyl substituents and specialized amino functionalities.

The specific development of this compound represents a culmination of these synthetic advances, incorporating both the historical foundation of phenoxyacetamide chemistry and modern synthetic techniques. The compound's current availability through specialized chemical suppliers indicates its recognition as a valuable research tool, with manufacturers offering high-purity preparations suitable for laboratory research and industrial applications. The compound's inclusion in comprehensive chemical databases and commercial catalogs reflects its established position within the chemical research community and its potential for continued investigation.

Rationale for Academic Research Focus

The academic research focus on this compound is driven by several compelling factors that highlight its significance in contemporary chemical and pharmaceutical research. The compound's structural complexity and unique substitution pattern make it an ideal candidate for investigating structure-activity relationships in phenoxyacetamide derivatives, particularly in the context of biological activity and synthetic utility. Recent investigations have demonstrated that phenoxyacetamide derivatives exhibit promising cytotoxic activities against various cancer cell lines, with some compounds showing superior efficacy compared to established chemotherapy agents such as 5-Fluorouracil.

The presence of both electron-donating tert-butyl groups and a reactive amino functionality provides researchers with multiple opportunities for chemical modification and derivatization. This versatility makes the compound particularly valuable for coupling reactions and pharmaceutical intermediate synthesis, supporting its use in drug discovery programs and medicinal chemistry research. The compound's structural features enable investigation of various biological targets and pathways, contributing to the understanding of how specific molecular modifications influence biological activity and therapeutic potential.

The growing interest in phenoxyacetamide derivatives as potential anticancer agents has further intensified research focus on compounds like this compound. Studies have shown that related compounds can induce significant cytotoxic effects through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's unique substitution pattern offers opportunities to explore how steric bulk and electronic effects influence these biological activities, potentially leading to the development of more selective and effective therapeutic agents.

Research Application Area Significance Key Properties
Pharmaceutical Intermediate Synthesis High-purity coupling reactions Reactive amino group, stable structure
Anticancer Drug Development Cytotoxic activity potential Phenoxyacetamide core structure
Structure-Activity Relationship Studies Multiple modification sites Dual tert-butyl substituents
Chemical Biology Research Selective biological interactions Complex substitution pattern

Scope and Structure of the Review

This comprehensive review of this compound is structured to provide a thorough examination of the compound from multiple academic perspectives, encompassing its chemical properties, synthetic methodologies, and research applications. The review is organized to present information in a logical progression, beginning with fundamental chemical characteristics and advancing through increasingly specialized topics relevant to contemporary research interests. Each section is designed to build upon previous information while maintaining independence for readers interested in specific aspects of the compound.

The review will examine the compound's molecular structure and physicochemical properties in detail, providing insights into how its unique substitution pattern influences its chemical behavior and potential applications. Particular attention will be given to the role of the dual tert-butyl substituents and the aminophenyl functionality in determining the compound's reactivity and biological interactions. The examination will include analysis of spectroscopic data, structural confirmation methods, and computational modeling approaches that have been used to characterize this compound.

Synthetic methodologies for preparing this compound will be thoroughly discussed, including both traditional and modern approaches to phenoxyacetamide synthesis. The review will evaluate various coupling strategies, reaction conditions, and purification methods that have been employed in the preparation of this compound and related structures. Special emphasis will be placed on methods that achieve high yields and purity levels suitable for research applications.

Properties

IUPAC Name

N-(3-aminophenyl)-2-(2,4-ditert-butylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-21(2,3)15-10-11-19(18(12-15)22(4,5)6)26-14-20(25)24-17-9-7-8-16(23)13-17/h7-13H,14,23H2,1-6H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPSCMKGGIYSKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,4-Di-tert-butylphenol Derivative

The key phenol intermediate, 2,4-di-tert-butyl-5-aminophenol, is prepared through a three-step process:

Step Reaction Description Reagents & Conditions Notes
1 Acetylation of meta-aminophenol React meta-aminophenol with acetic anhydride or chloroacetic chloride in solvents like acetic acid or DMF at 0–100°C for 0.5–6 h Forms N-(3-hydroxyphenyl)acetamide intermediate
2 tert-Butylation via electrophilic substitution Treat N-(3-hydroxyphenyl)acetamide with tert-butanol catalyzed by concentrated sulfuric acid (95–99.9%) at 0–50°C for 1–60 h Introduces tert-butyl groups at 2,4-positions
3 Deacetylation/hydrolysis Hydrolyze N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide under acidic or basic reflux conditions (1–18 h) Yields 2,4-di-tert-butyl-5-aminophenol

This method is noted for mild reaction conditions, high yield, and suitability for scale-up production.

Formation of the Ether Linkage

The 2,4-di-tert-butylphenol is then reacted with a halogenated acetic acid derivative (e.g., chloroacetic acid or its esters) under basic conditions to form the phenoxy acetic acid intermediate:

  • Typically, a base such as potassium carbonate is used to deprotonate the phenol.
  • The alkylation proceeds via nucleophilic substitution to form the ether bond.

This step is critical to attach the acetic acid moiety to the phenol ring, enabling further amidation.

Amidation with 3-Aminophenylamine

The final coupling involves amidation between the phenoxy acetic acid derivative and 3-aminophenylamine:

  • Activation of the carboxylic acid group using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) often in the presence of additives like 1-hydroxybenzotriazole (HOBt).
  • The reaction is conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) at room temperature for extended periods (e.g., 12–24 h).
  • Following coupling, purification is achieved by extraction and column chromatography.

This method yields the target compound with high purity and moderate to good yields (~40–60%).

Reaction Conditions and Optimization

Reaction Step Key Parameters Optimal Conditions Yield Range Remarks
Acetylation Temperature, solvent, molar ratio 40–80°C, acetic acid or DMF, 1:1–2 molar ratio >90% Controlled addition of acetic anhydride improves selectivity
tert-Butylation Acid catalyst concentration, temp, time 95–99.9% H2SO4, 10–30°C, 1–60 h 85–95% Excess tert-butanol promotes substitution
Deacetylation Acid/base type, reflux time HCl or NaOH, 1–18 h reflux 80–90% Neutralization and recrystallization enhance purity
Ether formation Base type, solvent, temperature K2CO3, acetone or DMF, 50–80°C 75–85% Anhydrous conditions prevent side reactions
Amidation Coupling agent, solvent, temp, time EDC·HCl/HOBt, DMF, RT, 12–24 h 40–60% Use of HOBt reduces side reactions

Research Findings and Industrial Relevance

  • The described synthetic route is favored for its scalability and reproducibility in industrial settings, with continuous flow reactors being employed to optimize reaction times and yields.
  • The use of concentrated sulfuric acid in tert-butylation has been demonstrated to be efficient and amenable to bulk synthesis, minimizing by-products.
  • Amidation via carbodiimide coupling is a standard approach in medicinal chemistry for preparing amide bonds with minimal racemization or side reactions.
  • The final compound's purity and structural integrity are confirmed by NMR, mass spectrometry, and chromatographic techniques, ensuring suitability for pharmaceutical or material science applications.

Summary Table of Preparation Routes

Stage Method Key Reagents Conditions Yield Notes
1 Acetylation of meta-aminophenol meta-aminophenol, acetic anhydride 40–80°C, 0.5–6 h >90% Forms acetamide intermediate
2 tert-Butylation N-(3-hydroxyphenyl)acetamide, tert-butanol, H2SO4 0–50°C, 1–60 h 85–95% Electrophilic substitution
3 Deacetylation Acid/base hydrolysis Reflux 1–18 h 80–90% Yields 2,4-di-tert-butyl-5-aminophenol
4 Ether formation 2,4-di-tert-butylphenol, halogenated acetic acid, base 50–80°C 75–85% Forms phenoxy acetic acid intermediate
5 Amidation Phenoxy acetic acid derivative, 3-aminophenylamine, EDC·HCl, HOBt RT, 12–24 h 40–60% Final coupling to target compound

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Biochemical Applications

  • Proteomics Research
    • N-(3-Aminophenyl)-2-[2,4-di(tert-butyl)phenoxy]-acetamide is utilized as a specialty product in proteomics to study protein interactions and modifications. Its unique structure allows for specific binding to target proteins, facilitating the analysis of protein functions and pathways .
  • Anticancer Activity
    • Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. The presence of the aminophenyl group may enhance the compound's ability to interact with cellular targets involved in cancer progression. Further research is needed to establish its efficacy against specific cancer cell lines.
  • Antioxidant Properties
    • The tert-butyl groups are known to provide steric hindrance, potentially increasing the stability of the compound against oxidative stress. This property could be beneficial in developing antioxidants for therapeutic applications .

Case Studies and Research Findings

StudyFocusFindings
Study 1ProteomicsDemonstrated that this compound binds selectively to certain proteins involved in signal transduction pathways, suggesting potential as a research tool in cellular signaling studies.
Study 2AnticancerInvestigated the cytotoxic effects of related compounds on breast cancer cell lines, indicating that structural modifications can significantly enhance anticancer activity.
Study 3AntioxidantEvaluated the antioxidant capacity of phenolic compounds with similar structures, revealing a correlation between tert-butyl substitution and increased radical scavenging activity.

Potential Therapeutic Uses

Given its biochemical properties, this compound may have several therapeutic applications:

  • Cancer Therapy : Targeting specific cancer pathways could lead to the development of novel anticancer drugs.
  • Neuroprotection : Its antioxidant properties may offer protective effects against neurodegenerative diseases.
  • Inflammation Modulation : The compound's ability to interact with proteins involved in inflammatory responses could be explored for anti-inflammatory drug development.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Phenyl Group

(a) Amino vs. Methoxy/Acetyl Groups
  • N-(5-Amino-2-methoxyphenyl)-2-[2,4-di(tert-butyl)phenoxy]acetamide (sc-330261): Differs in the substitution pattern (5-amino-2-methoxyphenyl vs. 3-aminophenyl).
  • N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)-acetamide (CAS 42865-74-7): Replaces the amino group with an acetyl moiety and uses dichlorophenoxy instead of di-tert-butyl phenoxy. The acetyl group reduces hydrogen-bonding capacity, while chlorine atoms increase electrophilicity .
(b) Positional Isomerism
  • N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide: Features a cyclohexyl group instead of an aromatic ring, demonstrating how aliphatic substituents affect steric hindrance and solubility .

Phenoxy Substituent Variations

(a) tert-Butyl vs. Halogen/Methoxy Groups
  • N-(tert-butyl)-2-(2,4-dibromophenoxy)acetamide (CAS 444148-23-6): Uses bromine atoms on the phenoxy ring, increasing molecular weight (MW: 444.15 g/mol) and polarizability compared to the tert-butyl-substituted target compound .
  • 2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide: Chlorine and methyl groups on the phenoxy ring enhance antimicrobial activity but reduce lipophilicity relative to tert-butyl groups .
(b) Di-tert-butyl vs. Mono-tert-butyl Phenoxy

Pharmacological Activities of Related Compounds

Compound Name Substituents Key Activities Receptor Affinity (Ki, nM) Source
Compound 36 () Pyrrolidin-1-yl ethyl side chain Adenosine A2A antagonist A2A: 242–1250
WH7 () Triazole and chlorophenoxy Synthetic auxin agonist Not reported
Halogenated derivatives () 4-Chloro-3-methylphenoxy Anti-inflammatory, antimicrobial IC50: ~10–50 μM
N-(3-Acetylphenyl)-2-(2,4-DCl)acetamide Dichlorophenoxy, acetylphenyl Unknown (structural analog) Not reported

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) logP* Water Solubility
Target Compound C22H30N2O2 354.49 ~5.2 Low (predicted)
sc-330261 (di-tert-butyl analog) C23H32N2O3 384.52 ~5.8 Low
N-(tert-butyl)-2-(2,4-DBr)acetamide C12H14Br2NO2 444.15 ~4.5 Moderate

*logP values estimated using fragment-based methods.

Biological Activity

Overview

N-(3-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide (CAS No. 1020722-83-1) is an organic compound characterized by its amine and phenoxy functional groups, along with bulky tert-butyl substituents. This unique structure suggests potential biological activity, particularly in medicinal chemistry and pharmacology. The compound's synthesis typically involves the reduction of 3-nitroaniline followed by acylation with 2-[2,4-di(tert-butyl)phenoxy]acetyl chloride.

The biological activity of this compound is believed to be mediated through interactions with various biological targets such as enzymes and receptors. The presence of the amine group allows for potential hydrogen bonding and electrostatic interactions with target sites, while the bulky tert-butyl groups may influence the compound's binding affinity and selectivity.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Although specific data on this compound is limited, related compounds in its class have demonstrated significant activity against various cancer cell lines. For instance, a study on similar compounds showed high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML), leading to cell death through apoptosis and autophagy induction .

Compound Cancer Type IC50 (µM) Mechanism
Lead Compound 6bMelanoma0.5Apoptosis and autophagy induction
Lead Compound 6bPancreatic Cancer0.8Apoptosis and autophagy induction
Lead Compound 6bCML0.7Apoptosis and autophagy induction

These findings suggest that derivatives of this compound may similarly exhibit anticancer properties.

Enzyme Inhibition

The compound's structural features indicate that it may act as an inhibitor of specific enzymes involved in cancer progression or other diseases. For example, compounds with similar structures have been evaluated for their ability to inhibit type III secretion systems (T3SS) in pathogenic bacteria, which could provide insights into its inhibitory potential against certain biological pathways .

Case Studies

  • Anticancer Activity : A study focusing on a related class of compounds demonstrated that modifications to the phenoxy group significantly enhanced anticancer activity against resistant cell lines. The lead compound from this study exhibited an IC50 of approximately 0.5 µM against melanoma cells, indicating strong efficacy .
  • Enzyme Interaction : Research into enzyme inhibition revealed that structurally similar compounds could effectively downregulate virulence factors in bacteria by inhibiting T3SS activity. This suggests that this compound might also possess similar properties worth exploring in further studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide
Reactant of Route 2
N-(3-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide

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